Cas no 27994-12-3 (25-O-Acetylcimigenol xyloside)

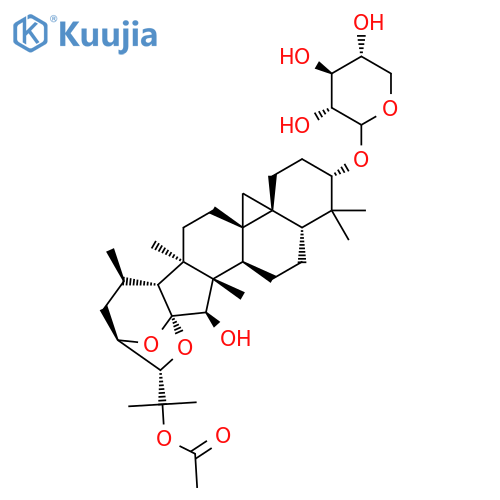

25-O-Acetylcimigenol xyloside structure

商品名:25-O-Acetylcimigenol xyloside

25-O-Acetylcimigenol xyloside 化学的及び物理的性質

名前と識別子

-

- b-D-Xylopyranoside, (3b,15a,16a,23R,24S)-25-(acetyloxy)-16,23:16,24-diepoxy-15-hydroxy-9,19-cyclolanostan-3-yl

- 25-O-ACETYLCIMIGENOL XYLOSIDE

- ACETYLCIMIGENOL XYLOSIDE, 25-O-(SH)

- 2-(1,2-Dimethylpropyl)anthraquinone

- 2-(3-methylbutan-2-yl)-9,10-anthraquinone

- 25-Acetoxy-(15R)-15-hydroxy-3-O-beta-D-xylopyranosylacta(16S,23R,24S)-16,23

- 16,24-binoxoside

- 25-O-Acetylcimigenol 3-O-beta-D-xyloside

- 27994-12-3

- 2-[(1R,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-Hydroxy-3,8,8,17,19-pentamethyl-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-22-yl]propan-2-yl acetate

- CS-0634320

- HY-N10700

- Q27271378

- 25-O-ACETYLCIMIGENOL-3-O-.BETA.-D-XYLOSIDE (24S) (CONSTITUENT OF BLACK COHOSH) [DSC]

- 25-O-Acetylcimigenol-3-o-beta-D-xylopyranoside

- Cimigenoside, 25-acetate

- 915XS7T0OS

- .BETA.-D-XYLOPYRANOSIDE, (3.BETA.,15.ALPHA.,16.ALPHA.,23R,24S)-25-(ACETYLOXY)-16,23:16,24-DIEPOXY-15-HYDROXY-9,19-CYCLOLANOSTAN-3-YL

- 25-O-Acetylcimigenol-3-o-beta-D-xyloside (24S) (constituent of Black cohosh) [DSC]

- beta-D-Xylopyranoside, (3beta,15alpha,16alpha,23R,24S)-25-(acetyloxy)-16,23:16,24-diepoxy-15-hydroxy-9,19-cyclolanostan-3-yl

- 25-O-ACETYLCIMIGENOL-3-O-beta-D-XYLOSIDE (24S) (CONSTITUENT OF BLACK COHOSH)

- UNII-915XS7T0OS

- 25-O-ACETYLCIMIGENOL-3-O-.BETA.-D-XYLOPYRANOSIDE

- 25-O-Acetylcimigenol xyloside

-

- インチ: InChI=1S/C37H58O10/c1-18-15-21-28(32(5,6)45-19(2)38)47-37(46-21)27(18)33(7)13-14-36-17-35(36)12-11-24(44-29-26(41)25(40)20(39)16-43-29)31(3,4)22(35)9-10-23(36)34(33,8)30(37)42/h18,20-30,39-42H,9-17H2,1-8H3/t18-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1

- InChIKey: NNFJPOSVDKIWPO-GEOUWNACSA-N

- ほほえんだ: C[C@@H]1C[C@@H]2[C@@H](C(C)(C)OC(=O)C)O[C@]3([C@H]1[C@@]4(C)CC[C@]56C[C@]76CC[C@@H](C(C)(C)[C@@H]7CC[C@H]5[C@]4(C)[C@H]3O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O2

計算された属性

- せいみつぶんしりょう: 662.40300

- どういたいしつりょう: 662.40299804g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 10

- 重原子数: 47

- 回転可能化学結合数: 5

- 複雑さ: 1320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 16

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 144Ų

じっけんとくせい

- 密度みつど: 1.30±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 228-229 ºC

- ようかいど: Insuluble (8.0E-3 g/L) (25 ºC),

- PSA: 144.14000

- LogP: 3.69220

25-O-Acetylcimigenol xyloside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O213050-2.5mg |

25-O-Acetylcimigenol xyloside |

27994-12-3 | 2.5mg |

$ 130.00 | 2022-06-03 | ||

| TRC | O213050-1mg |

25-O-Acetylcimigenol xyloside |

27994-12-3 | 1mg |

$ 80.00 | 2022-06-03 | ||

| TRC | O213050-5mg |

25-O-Acetylcimigenol xyloside |

27994-12-3 | 5mg |

$ 155.00 | 2022-06-03 | ||

| Biosynth | FA65580-1 mg |

25-O-Acetylcimigenol xyloside |

27994-12-3 | 1mg |

$270.00 | 2023-01-04 |

25-O-Acetylcimigenol xyloside 関連文献

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

27994-12-3 (25-O-Acetylcimigenol xyloside) 関連製品

- 102641-82-7(Rabdophyllin H)

- 84676-88-0(Isoastragaloside I)

- 264624-38-6(26-Deoxyactein)

- 84687-47-8(Acetylastragaloside I)

- 86764-11-6(Isoastragaloside II)

- 84676-89-1(Astragaloside II)

- 84680-75-1(Astragaloside I)

- 90468-72-7(Maoyerabdosin)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量